8-Cyanonaphthalene-2-sulfonamide
Description
8-Cyanonaphthalene-2-sulfonamide is a naphthalene derivative featuring a sulfonamide group at the 2-position and a cyano substituent at the 8-position. This compound belongs to the family of naphthalene sulfonamides, which are characterized by their fused aromatic ring system and functional groups that modulate electronic, solubility, and reactivity properties.
Properties
Molecular Formula |
C11H8N2O2S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
8-cyanonaphthalene-2-sulfonamide |
InChI |
InChI=1S/C11H8N2O2S/c12-7-9-3-1-2-8-4-5-10(6-11(8)9)16(13,14)15/h1-6H,(H2,13,14,15) |
InChI Key |
CBPZIDWQWLSDFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)N)C(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Influence
- Sulfonamide vs. Sulfonic Acid: Sulfonamides (e.g., this compound) are less acidic than sulfonic acids (e.g., 8-chloronaphthalene-2-sulfonic acid) due to the electron-donating NH₂ group, which reduces the acidity of the sulfonyl proton . Sulfonic acids, with their strong acidity, are often used in detergents or dyes, whereas sulfonamides are common in pharmaceuticals (e.g., antibiotics) .
- Cyano vs. Chloro Substituents: The cyano group in this compound is a stronger electron-withdrawing group compared to the chloro substituent in 8-chloronaphthalene-2-sulfonic acid. This may enhance the compound’s reactivity in nucleophilic substitution reactions and influence its electronic absorption properties .
Positional Isomerism Effects
- Sulfonamide at 1- vs. 2-Position: Naphthalene-1-sulfonamide has reduced solubility compared to 2-position analogs due to steric hindrance from the fused aromatic ring. The 2-position sulfonamide in this compound likely offers better accessibility for intermolecular interactions, which could be advantageous in biological systems.
Side Chain Modifications
- The carboxylic acid and phenyl groups in 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid improve solubility and mimic structural motifs seen in nonsteroidal anti-inflammatory drugs (NSAIDs). In contrast, this compound’s compact structure may favor membrane permeability, making it suitable for targeting intracellular proteins.
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